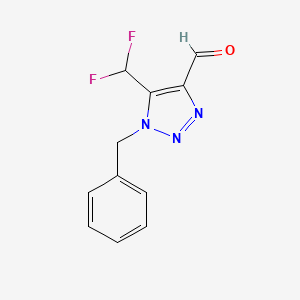
4-(1-methyl-1H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is an organic compound with the molecular formula C11H9N3. It is a derivative of benzonitrile, where a 1-methyl-1H-pyrazol-5-yl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 100-120°C) to facilitate the coupling reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzonitrile: Similar structure but lacks the methyl group on the pyrazole ring.
4-(1H-pyrazol-3-yl)benzonitrile: Similar structure but with a different substitution pattern on the pyrazole ring.
4-(1-methyl-1H-pyrazol-3-yl)benzonitrile: Similar structure but with the methyl group at a different position on the pyrazole ring.
Uniqueness
4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications, such as increased binding affinity to specific molecular targets or enhanced stability under certain conditions .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 |
InChI Key |
RQIRLMQCLBBDMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
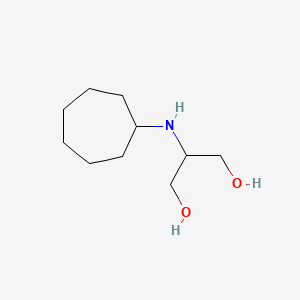
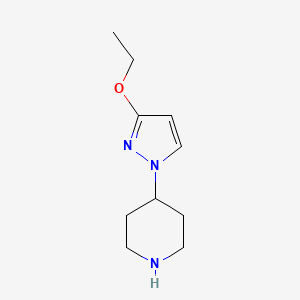
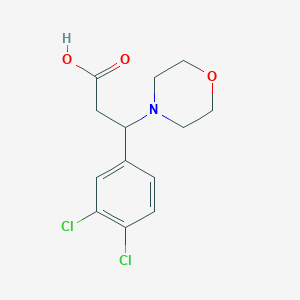
![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)
![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)

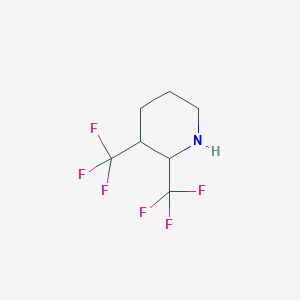
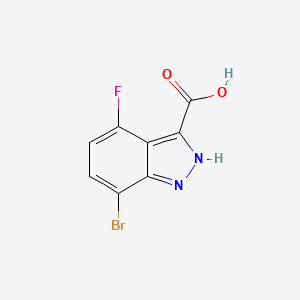

amine](/img/structure/B13250515.png)
